Lacmoid
Overview
Description
Fungal Laccases and Hybrid Molecule Synthesis
Laccases are ligninolytic enzymes found in a variety of organisms, including fungi, molds, insects, plants, and bacteria. These enzymes play a significant role in the depolymerization of lignin and other complex molecules, as well as in polymerization reactions that lead to pigment formation. Notably, laccases have been utilized in the synthesis of new hybrid molecules by coupling hydroxylated aromatic substrates with nonlaccase substrates, resulting in the creation of heteromolecular hybrid molecules. These reactions have been shown to produce new low-molecular-weight products efficiently. The applications of laccases extend to biotechnology, where they are used for environmentally friendly synthesis of fine chemicals and the derivatization of biologically active compounds. This includes the synthesis of antibiotics, amino acids, antioxidants, and cytostatics. Furthermore, laccases are involved in the formation of new polymers and biomaterials with potential uses in various industries, such as textiles and leather processing .
Synthesis and Structural Analysis of AHLs
Gram-negative bacteria synthesize N-Acyl-l-homoserine lactones (AHLs), which are crucial for quorum sensing and inter-kingdom signaling. These molecules facilitate communication between bacteria and eukaryotic cells, playing a role in infection and biofilm formation. To understand the interactions of AHLs with cell membranes, deuterium-labelled AHLs were synthesized using a two-step procedure starting from deuterated fatty acids. The structural analysis of these AHLs was conducted using a combination of theoretical studies and experimental infrared and Raman spectroscopy. The integration of AHLs into model lipid membranes was investigated using vibrational sum-frequency-generation spectroscopy, providing insights into the interaction mechanisms of AHLs with cell membranes .
Palladium-Catalyzed Synthesis of Lactams
A novel method for synthesizing unsaturated seven-membered ring lactams has been developed. This method involves the hydroamination of Baylis-Hillman acetate with amines, followed by intramolecular cyclocarbonylation reactions of the resulting allylamines. The process is tolerant of various functional groups and yields lactams with high efficiency. This synthesis route offers a versatile approach to creating a diverse range of lactam structures, which are important components in many pharmaceutical compounds .
Properties of Lactic Acid-Based Polymers
Lactic acid-based polymers are synthesized through various methods, including polycondensation and ring-opening polymerization. These polymers exhibit a wide range of properties that correlate with their composition and structure. The review of these polymers covers their thermophysical properties, solubility, miscibility, mechanical properties, as well as their stability under hydrolytic, thermal, and radiation conditions. The biodegradation of these polymers is also discussed, highlighting their potential in applications that require biocompatible and biodegradable materials. Modifications to the polymer structure through post-polymerization reactions can significantly alter their properties and expand their application range .
Scientific Research Applications
1. Alzheimer's Disease Research
Lacmoid has been identified as a non-specific inhibitor of amyloid assembly, particularly in the context of Alzheimer's disease. Studies reveal that lacmoid interacts with the amyloid beta peptide (Aβ), which is crucial in the pathogenesis of Alzheimer's. Lacmoid's ability to inhibit both oligomeric assembly and fibrillation of Aβ is significant. This interaction exhibits binding characteristics similar to detergents and can prevent the conversion from a random coil-like state towards a beta-sheet state, which is critical in amyloid disorders. Such findings aid in understanding the mechanistic details of small molecule therapeutics targeting amyloid disorders, including Alzheimer's disease (Abelein et al., 2012).
2. Modulation of Amyloid β Peptide Self-Assembly
Further research on lacmoid demonstrates its role in transiently and kinetically modulating the self-assembly of the amyloid β peptide. The study shows that Aβ forms non-toxic co-aggregates with lacmoid, involving two distinct kinetic processes. These interactions suggest the potential effectiveness of even weak binders like lacmoid as therapeutics against pathogenic protein aggregation, which is a hallmark of several neurodegenerative diseases (Abelein et al., 2012).
3. Impact on Protein Aggregation in Neurodegenerative Diseases
Lacmoid's mechanism of action in the inhibition of amyloid β-peptide aggregation is also studied in detail. It is found to bind the peptide in a surfactant-like manner, countering the formation of various types of aggregates. This research helps in understanding the molecular mechanisms of action of nonspecific modulators of protein self-assembly, which is crucial in the development of treatments for neurodegenerative disorders like Alzheimer's and Parkinson's diseases (Abelein et al., 2012).
4. Usage in Cytological Studies
Historically, lacmoid has been used in cytological preparations, particularly in the study of meiosis. A method involving acetic-lacmoid squash followed by Feulgen staining made it possible to observe chemical and physical changes in the nucleus during meiosis, significantly contributing to cytological research and the understanding of genetic processes (Darlington & Cour, 1946).
5. Detection of Microorganisms in Biological Studies
Lacmoid has been used to detect microorganisms in biological studies. For example, a 2% lacmoid stain was employed to visualize microorganisms in wasp eggs, correlating their presence with the incidence of revertible parthenogenesis in wasps of the genus Trichogramma. This method provides a simple and efficient way to detect microorganisms in various species (Stouthamer & Werren, 1993).
Safety And Hazards
Future Directions
Lacmoid, due to its intriguing properties, offers a wide range of possibilities in various fields. It could potentially be used for groundbreaking discoveries and advancements in scientific exploration.
Relevant Papers There are several papers that discuss Lacmoid and its properties. For instance, a paper titled “Transient small molecule interactions kinetically modulate amyloid β peptide self‐assembly” discusses the use of Lacmoid in the study of amyloid β peptide . Another paper, “On the mechanism of nonspecific inhibitors of protein aggregation,” discusses the mechanism of action of Lacmoid in the context of the inhibition of the aggregation of the amyloid β-peptide associated with Alzheimer’s disease .
properties
IUPAC Name |
azanium;7-oxophenoxazin-3-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO3.H3N/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13-9;/h1-6,14H;1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXIPTWQWAKYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[O-])OC3=CC(=O)C=CC3=N2.[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue powder; [Acros Organics MSDS] | |
Record name | Resorcin blue | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15052 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Ammonium 3-oxo-3h-phenoxazin-7-olate | |
CAS RN |
42249-61-6 | |
Record name | 3H-Phenoxazin-3-one, 7-hydroxy-, ammoniate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42249-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcin blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042249616 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Resorcin blue | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.652 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.